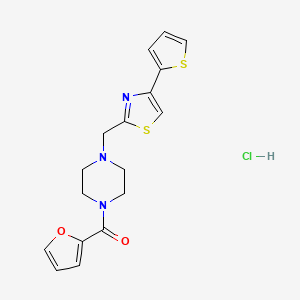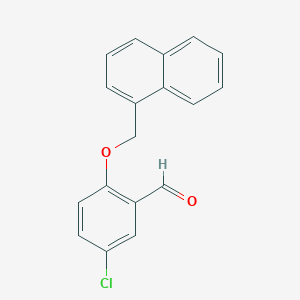
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of purine, which is a significant class of heterocyclic aromatic organic compounds. Purine derivatives have been extensively studied due to their wide range of biological activities and their presence in DNA and RNA as fundamental building blocks. The specific compound mentioned features a pyrazole group, which is known to contribute to various biological activities, and a purine backbone, which is often associated with pharmaceutical applications.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into the synthesis of related compounds. For instance, the synthesis of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are tricyclic xanthine derivatives, was achieved by preparing a library of 69 derivatives and evaluating them for their biological activity . This suggests that the synthesis of the compound would likely involve a multi-step process, including the formation of the purine core followed by the introduction of the pyrazole and benzyl groups.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their interaction with biological targets. The paper on 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provides a detailed quantitative analysis of the different intermolecular interactions present in a similar xanthine derivative . The study revealed an anisotropic distribution of interaction energies, which is indicative of the potential for designing new materials with specific properties. This implies that the molecular structure of the compound would also exhibit specific intermolecular interactions that could be exploited for various applications.
Chemical Reactions Analysis
The chemical reactivity of purine derivatives can be inferred from the study on 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione, which reacts with amino acids to form stable adducts . This suggests that the compound may also participate in similar reactions with amino or other functional groups, which could be useful in the development of analytical methods or in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. The paper on synthetic access to new purine derivatives provides information on the characterization of these compounds using spectroscopic methods and elemental analysis . These methods would likely be applicable to the compound , allowing for the determination of its physical and chemical properties, such as solubility, melting point, and stability.
Relevant Case Studies
Although the provided papers do not include case studies on the exact compound, they do offer insights into the potential applications of similar compounds. For example, the identification of potent dual-target-directed A1/A2A adenosine receptor antagonists among the synthesized xanthine derivatives suggests that the compound could also exhibit significant biological activity and may have potential as a therapeutic agent for neurodegenerative diseases . Additionally, the application of a purine derivative for quality control of oral polyaminoacid formulations indicates the utility of these compounds in analytical chemistry .
科学的研究の応用
Synthesis and Biological Activity
- Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural motif with the specified compound, demonstrated potent cytotoxic activities against various cancer cell lines, highlighting the utility of such compounds in developing anticancer agents (Deady et al., 2003).
Bitter Modifying Flavour Compounds
- A study on novel bitter modifying flavour compounds related to pyrazole derivatives assessed their safety for use in food and beverage applications, indicating a broad interest in modifying food properties for better consumer acceptance (Karanewsky et al., 2016).
Neurodegenerative Diseases
- Compounds with a purine base have been evaluated for their potential in treating neurodegenerative diseases. For example, 8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones were studied for their adenosine receptor antagonism and monoamine oxidase inhibition, underscoring the therapeutic potential of purine derivatives in neurodegenerative disease management (Brunschweiger et al., 2014).
Metal-Mediated Base Pairs
- The synthesis and characterization of metal complexes of 6-pyrazolylpurine derivatives, aiming to explore metal-mediated base pairs, suggest applications in biochemistry and molecular biology, particularly in the design of novel nucleic acid structures (Sinha et al., 2015).
Organic Syntheses and Catalysis
- Studies on organic syntheses via transition metal complexes and the development of novel synthesis methods for pyran derivatives demonstrate the importance of purine and pyrazole derivatives in synthetic chemistry for creating complex organic molecules (Yu et al., 1997).
特性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-[(2-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-6-25-17-18(22-20(25)27-15(4)11-14(3)23-27)24(5)21(29)26(19(17)28)12-16-10-8-7-9-13(16)2/h7-11H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBFXOMPSFYGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2502579.png)


![[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B2502586.png)
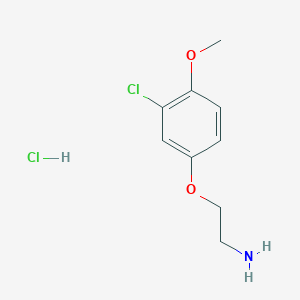
![(E)-4-(Dimethylamino)-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-enamide](/img/structure/B2502588.png)

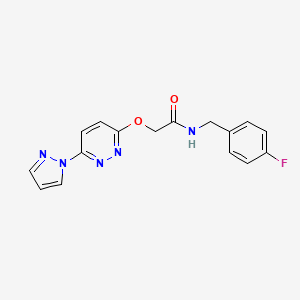

![5-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2502597.png)
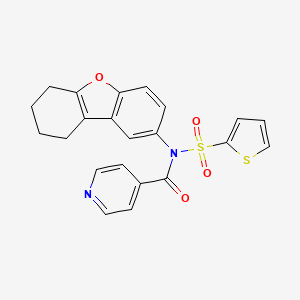
![2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide](/img/structure/B2502600.png)
